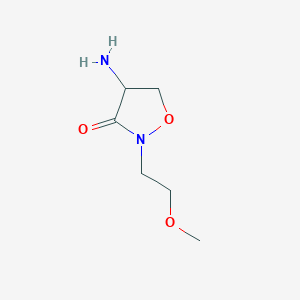
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one is a heterocyclic compound that belongs to the class of isoxazolidinones. This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, with an amino group and a methoxyethyl group attached to the ring. Isoxazolidinones are known for their diverse biological activities and are used in various fields, including medicinal chemistry and crop science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one can be achieved through several methods. One common approach involves the cyclization of N-substituted hydroxylamines with functional allyl bromides. This reaction typically occurs in the presence of a base such as tert-butoxide in tert-butanol at reflux conditions . Another method involves the use of β-alkynyl hydroxamic acids, which undergo cyclization in the presence of gold(I) catalysts to form isoxazolidinones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atom, leading to the formation of N-alkyl derivatives.
Oxidation and Reduction: Isoxazolidinones can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations may vary.
Common Reagents and Conditions
Alkylation: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include N-alkyl derivatives, oxidized or reduced forms of the compound, and substituted isoxazolidinones.
Applications De Recherche Scientifique
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one has several scientific research applications:
Medicinal Chemistry: Isoxazolidinones are important pharmacophores in medicinal chemistry.
Crop Science: Some isoxazolidinones exhibit herbicidal activity and are used as lead structures in crop protection research.
Organic Synthesis: The compound serves as a building block in the synthesis of various biologically active molecules and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of α-d-amino acid oxidase, the compound binds to the enzyme’s active site, preventing the oxidation of amino acids. This inhibition can modulate physiological processes such as hormone secretion and synaptic transmission . Additionally, its interaction with γ-aminobutyric acid aminotransferase affects neuronal activity by altering the levels of γ-aminobutyric acid in the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazolidin-5-ones: These compounds share a similar five-membered ring structure but differ in the position of the amino group and other substituents.
Uniqueness
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C6H12N2O3 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-amino-2-(2-methoxyethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H12N2O3/c1-10-3-2-8-6(9)5(7)4-11-8/h5H,2-4,7H2,1H3 |
Clé InChI |
FIGBFRFTCBWNRH-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C(=O)C(CO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
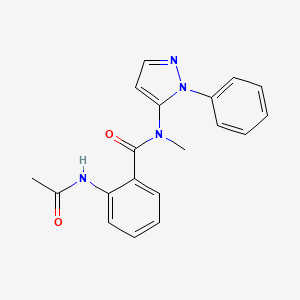

![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
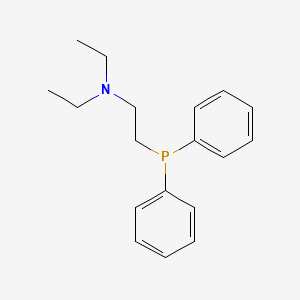
![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
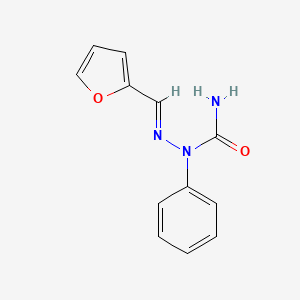
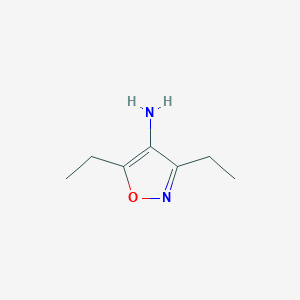
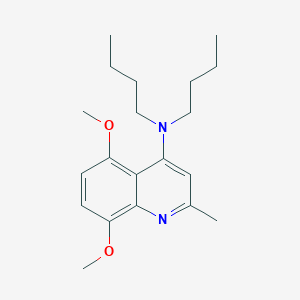
![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

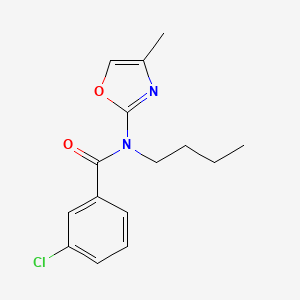
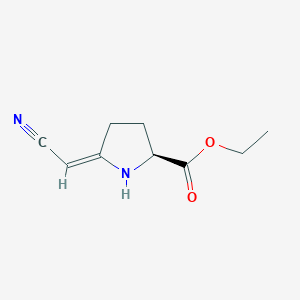
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
